6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Contextualization within the Class of Dihydrobenzodioxine Heterocycles
The 2,3-dihydrobenzo[b] nih.govnih.govdioxine core, also known as 1,4-benzodioxan, is a privileged scaffold in medicinal chemistry and materials science. mdpi.com This bicyclic system consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. The presence of the two oxygen atoms in the heterocyclic ring influences the electronic properties of the aromatic system and provides sites for hydrogen bonding, which can be crucial for biological activity.
Dihydrobenzodioxine derivatives are found in a variety of natural products and synthetic compounds with diverse pharmacological activities. Their rigid, conformationally constrained structure is often exploited in drug design to orient substituents in a specific spatial arrangement for optimal interaction with biological targets. The aromatic ring of the dihydrobenzodioxine scaffold can be functionalized at various positions, leading to a vast library of derivatives with tailored properties.
Significance of the Methylthio Functional Group in Organic Synthesis
The methylthio group (-SMe) is a versatile functional group in organic synthesis. The sulfur atom, being less electronegative than oxygen, is more polarizable and can participate in a variety of chemical transformations. The methylthio group can be introduced into aromatic systems through several methods, including nucleophilic aromatic substitution, Sandmeyer-type reactions, and metal-catalyzed cross-coupling reactions. nih.govrsc.org
Once installed, the methylthio group can serve multiple purposes. It can act as a directing group in electrophilic aromatic substitution, influencing the regioselectivity of subsequent reactions. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the electronic properties of the molecule and opens up new avenues for reactivity. Furthermore, the methylthio group can be a leaving group in certain nucleophilic substitution reactions or can be cleaved to generate a thiol, providing a handle for further molecular elaboration. organic-chemistry.org The presence of the methylthio group in 6-(Methylthio)-2,3-dihydrobenzo[b] nih.govnih.govdioxine is therefore expected to significantly influence its chemical behavior and synthetic utility.
Overview of Academic Research Trajectories for Aryl-Substituted Benzodioxines
Academic research on aryl-substituted benzodioxines has historically been driven by their potential applications in medicinal chemistry. A significant body of work has focused on the synthesis of benzodioxine derivatives bearing various substituents on the aromatic ring to explore their structure-activity relationships (SAR) for a range of biological targets. These include, but are not limited to, adrenergic receptors, serotonin (B10506) receptors, and various enzymes. nih.govnih.gov
More recent research trends have expanded to include the use of aryl-substituted benzodioxines as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry. The development of new synthetic methodologies for the regioselective functionalization of the benzodioxine scaffold remains an active area of investigation. This includes the application of modern cross-coupling reactions to introduce a wide array of functional groups onto the aromatic ring, thereby expanding the chemical diversity of this important class of heterocycles. The study of compounds like 6-(Methylthio)-2,3-dihydrobenzo[b] nih.govnih.govdioxine fits within this trajectory, aiming to understand the impact of sulfur-containing substituents on the properties and reactivity of the benzodioxine system.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3-Dihydrobenzo[b] nih.govnih.govdioxine | 493-09-4 | C₈H₈O₂ | 136.15 |
| 6-Bromo-2,3-dihydrobenzo[b] nih.govnih.govdioxine | 29668-44-8 | C₈H₇BrO₂ | 215.04 |
| 6-Amino-2,3-dihydrobenzo[b] nih.govnih.govdioxine | 29668-44-8 | C₈H₉NO₂ | 151.16 |
| 6-Methyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine | 33632-35-8 | C₉H₁₀O₂ | 150.18 |
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVMQFOTFVVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine and Its Core Analogues
Strategies for Constructing the 2,3-Dihydrobenzo[b]dioxine Ring System
The formation of the 2,3-dihydrobenzo[b]dioxine core is a critical step in the synthesis of the target molecule. Several reliable methods have been developed for this purpose, primarily involving the formation of the dioxane ring fused to a benzene (B151609) ring.
Cyclization Reactions from Substituted Catechol Precursors
A predominant and classical approach to the 2,3-dihydrobenzo[b]dioxine ring system involves the reaction of a catechol (a benzene ring with two adjacent hydroxyl groups) with a two-carbon electrophile. The most common method is the Williamson ether synthesis, where a catechol derivative is reacted with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base.
For the synthesis of 6-(methylthio)-2,3-dihydrobenzo[b]dioxine, this strategy would ideally start from 4-(methylthio)catechol. The two hydroxyl groups of the catechol would be deprotonated by a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a bis-phenoxide. This nucleophilic species then undergoes a double Sₙ2 reaction with 1,2-dibromoethane to form the dioxane ring.
| Reactants | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-(methylthio)catechol, 1,2-Dibromoethane | K₂CO₃, DMF, reflux | 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine | Not reported |
Ring-Closing Etherification and Related Benzodioxine Formation
Ring-closing etherification is a broader term that encompasses the Williamson ether synthesis in an intramolecular fashion, though it is more commonly applied to the formation of larger rings. In the context of 2,3-dihydrobenzo[b]dioxine synthesis, the intermolecular reaction described in the previous section is the most direct application of etherification to form the ring. The efficiency of this reaction is a key advantage, making it a widely used method in both laboratory and industrial settings for the preparation of various benzodioxane derivatives.
Regioselective Annulation Techniques for Dioxine Ring Formation
More modern and specialized techniques for the construction of the dioxine ring have also been developed, although they are less commonly reported for the synthesis of simple derivatives like the target compound. These can include transition-metal-catalyzed processes that allow for the controlled formation of the ring system from appropriately functionalized precursors. Such methods can offer advantages in terms of regioselectivity when dealing with unsymmetrically substituted catechols, although for a symmetrical precursor like 4-(methylthio)catechol, regioselectivity is not a concern.
Methodologies for Introducing the Methylthio Group at Position 6
Direct Methylthiolation of the Aromatic Ring
Direct C-H methylthiolation of aromatic compounds has emerged as a powerful tool in organic synthesis. This method involves the direct introduction of a -SCH₃ group onto the aromatic ring, avoiding the need for pre-functionalization. Various reagents and catalytic systems have been developed for this purpose. For instance, dimethyl sulfoxide (B87167) (DMSO) can serve as a methylthio source in the presence of a suitable catalyst and other reagents. While this method is powerful, controlling the regioselectivity on a substituted benzene ring can be challenging. For 2,3-dihydrobenzo[b]dioxine, electrophilic substitution tends to occur at the 6- and 7-positions, which are activated by the ether oxygens.
Conversion of Other Functional Groups to Methylthio Moieties
A more controlled and widely applicable approach is the conversion of a pre-existing functional group at the 6-position of the 2,3-dihydrobenzo[b]dioxine ring into a methylthio group. This multi-step approach offers excellent control over the position of the substitution.
A common strategy involves the introduction of a halogen, typically bromine, at the 6-position. 6-Bromo-2,3-dihydrobenzo[b]dioxine can be synthesized and then subjected to a transition-metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed reaction, with a methylthiol source like sodium thiomethoxide (NaSMe) or by using a copper-catalyzed coupling.
| Reactant | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 6-Bromo-2,3-dihydrobenzo[b]dioxine | Sodium thiomethoxide, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos), Solvent (e.g., Dioxane), Heat | 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine | Not reported |
Another versatile method is the Sandmeyer reaction. This involves the diazotization of an amino group followed by its displacement. The synthesis would start with 6-amino-2,3-dihydrobenzo[b]dioxine, which can be prepared by the nitration of 2,3-dihydrobenzo[b]dioxine followed by reduction of the nitro group. The 6-amino derivative is then treated with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. This intermediate can then react with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and methylation, or directly with dimethyl disulfide to yield the desired 6-(methylthio) derivative.
| Reactant | Reagents and Conditions | Product | Yield (%) |
|---|
| 6-Amino-2,3-dihydrobenzo[b]dioxine | 1. NaNO₂, HCl (aq), 0-5 °C 2. KSCN, FeSO₄ (catalyst) 3. CH₃I | 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine | Not reported |
Palladium-Catalyzed Coupling Reactions for Sulfur-Carbon Bond Formation
The formation of a sulfur-carbon (C–S) bond is a critical transformation for the synthesis of 6-(methylthio)-2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine. Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for creating such bonds due to their reliability, functional group tolerance, and mild reaction conditions. rsc.org This methodology is particularly effective for assembling structurally diverse unsymmetrical aryl sulfides. rsc.org
For the specific synthesis of 6-(methylthio)-2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine, a plausible and efficient route involves the palladium-catalyzed coupling of a halogenated benzodioxane precursor with a methylthiol source. The most common precursor would be 6-bromo-2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine. The reaction would typically employ a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand to facilitate the catalytic cycle. The choice of ligand is crucial for reaction efficiency. Various thiol sources can be used, including methanethiol (B179389) or its corresponding sodium salt, sodium thiomethoxide. A base is required to facilitate the reaction, with common choices including sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄).
Table 1: Typical Conditions for Palladium-Catalyzed C–S Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 6-Bromo-2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine | Electrophilic partner |
| Thiol Source | Sodium thiomethoxide (NaSMe) | Nucleophilic partner |
| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates oxidative addition/reductive elimination |
| Ligand | Xantphos, dppf | Stabilizes catalyst, promotes key steps |
| Base | Sodium tert-butoxide (NaOtBu) | Activates thiol, facilitates reductive elimination |
| Solvent | Toluene, Dioxane | Provides reaction medium |
This approach represents a direct and high-yielding pathway to introduce the methylthio group onto the pre-formed benzodioxine scaffold.
Synthesis of Related 2,3-Dihydrobenzo[b]researchgate.netscielo.brdioxine Derivatives
The synthesis of the 2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine core and its derivatives is a well-established field, employing a range of strategies from linear multi-step sequences to highly efficient tandem reactions.
Multi-Step Synthesis Approaches Incorporating the Dioxine Core
Multi-step synthesis provides a robust and adaptable framework for constructing complex benzodioxine derivatives. These sequences often begin with appropriately substituted catechols or other benzene derivatives, upon which the dioxine ring is constructed, followed by further functionalization.
A representative example is the synthesis of 2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine-5-carboxamide. nih.gov The synthesis begins with a commercially available starting material, which is then subjected to a Williamson ether synthesis to form the core dioxine ring. Subsequent chemical modifications convert a functional group on the aromatic ring into the desired carboxamide.
Table 2: Multi-Step Synthesis of 2,3-Dihydrobenzo[b] researchgate.netscielo.brdioxine-5-carboxamide
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | Methyl 2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine-5-carboxylate | Formation of the dioxine ring via cyclization. nih.gov |
| 2 | Methyl 2,3-dihydrobenzo[b] researchgate.netscielo.brdioxine-5-carboxylate | Ammonia | 2,3-Dihydrobenzo[b] researchgate.netscielo.brdioxine-5-carboxamide | Conversion of the ester to the final amide product. nih.gov |
Another versatile multi-step approach involves the modification of a pre-formed, functionalized benzodioxane. For instance, new sulfonamide derivatives can be synthesized starting from 2,3-dihydro-1,4-benzodioxin-6-amine. scielo.br This amine serves as a scaffold for building more complex structures through sequential reactions.
Table 3: Multi-Step Synthesis of Benzodioxine-based Sulfonamides
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | N-2,3-dihydrobenzo researchgate.netscielo.br-dioxin-6-amine | 4-Methylbenzenesulfonyl chloride, Na₂CO₃ | N-(2,3-dihydrobenzo researchgate.netscielo.br-dioxin-6-yl)-4-methylbenzenesulfonamide | Formation of the parent sulfonamide. scielo.br |
| 2 | N-(2,3-dihydrobenzo researchgate.netscielo.br-dioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-phenylacetamides, LiH | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-phenylacetamides | N-alkylation to introduce the acetamide (B32628) side chain. scielo.br |
One-Pot and Tandem Reaction Sequences for Efficiency
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and tandem reaction sequences are highly desirable. These strategies combine multiple transformations into a single operation without isolating intermediates. A notable example is the synthesis of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo researchgate.netscielo.brdioxine derivatives through a tandem palladium-catalyzed process. researchgate.netfigshare.com
This reaction begins with readily available 2-prop-2-ynyloxyphenols. In the presence of a palladium iodide catalyst, carbon monoxide, air, and a secondary amine, the terminal alkyne undergoes an oxidative aminocarbonylation. researchgate.net The resulting intermediate then immediately undergoes an intramolecular conjugate addition, where the phenolic oxygen attacks the newly formed α,β-unsaturated amide, to cyclize and form the benzodioxine ring in a single, highly stereoselective step. researchgate.netfigshare.com
Table 4: Tandem Palladium-Catalyzed Synthesis of Benzodioxine Derivatives
| Component | Example |
|---|---|
| Substrate | 2-Prop-2-ynyloxyphenols |
| Catalyst System | PdI₂ / KI |
| Gaseous Reagents | Carbon Monoxide (CO), Air (O₂) |
| Nucleophile | Secondary Amine (e.g., Diethylamine) |
| Solvent | N,N-Dimethylacetamide (DMA) |
| Product | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo researchgate.netscielo.brdioxine |
Stereoselective Synthesis of Chiral Benzodioxine Analogues
The synthesis of chiral, enantiomerically pure benzodioxine analogues is of significant interest, as the stereochemistry of a molecule is often critical to its biological activity. mdpi.com Several strategies have been developed to introduce chirality into the benzodioxane scaffold in a controlled manner.
One powerful method involves a combination of ring-closing metathesis (RCM) and subsequent asymmetric hydrogenation. researchgate.net In this approach, a catechol derivative is first di-allylated. The resulting di-allyl ether is then subjected to RCM using a ruthenium catalyst (e.g., a nitro-Grela catalyst) to form the unsaturated 1,4-benzodioxine ring. The crucial stereocenter is then introduced via an iridium-catalyzed asymmetric hydrogenation of the double bond within the dioxine ring, affording chiral 1,4-benzodioxanes with high enantioselectivity. researchgate.net
Another approach involves the diastereoselective reaction of a chiral benzodioxane aldehyde with a nucleophile. For example, the reaction of a chiral aldehyde on the benzodioxine ring with a Grignard reagent can produce two diastereomers. mdpi.com The separation and structural assignment of these diastereomers are essential for their use in further synthetic applications. mdpi.com
Table 5: Strategies for Stereoselective Synthesis
| Method | Key Transformation | Catalyst/Reagent Example | Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of C=C bond in 1,4-benzodioxine | Iridium-based catalyst with chiral ligands | Enantiomerically enriched 2,3-dihydrobenzo[b] researchgate.netscielo.brdioxanes. researchgate.net |
| Diastereoselective Addition | Nucleophilic addition to a chiral aldehyde | Grignard Reagents (e.g., 5-hexenylmagnesium bromide) | Diastereomeric secondary alcohols. mdpi.com |
Reactivity and Transformational Chemistry of the 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine System
Chemical Transformations at the Methylthio Group
The thioether linkage is a versatile functional group that can undergo a range of chemical modifications. The lone pairs of electrons on the sulfur atom impart nucleophilic character, while the ability of sulfur to exist in higher oxidation states allows for the formation of sulfoxides and sulfones.
The sulfur atom in the methylthio group of 6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation proceeds in a stepwise manner, and the final product can often be controlled by the choice of oxidant and the reaction conditions.
The initial oxidation converts the thioether to 6-(methylsulfinyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine (a sulfoxide). This transformation can be achieved using a variety of mild oxidizing agents. A common and effective method involves the use of hydrogen peroxide, often in a solvent like acetic acid, under controlled temperatures to prevent overoxidation. mdpi.com Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) in a stoichiometric amount, are also highly effective for this selective oxidation. organic-chemistry.org
Further oxidation of the sulfoxide yields the corresponding sulfone, 6-(methylsulfonyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine. This step typically requires stronger oxidizing conditions or an excess of the oxidizing agent. For instance, using an excess of hydrogen peroxide or m-CPBA will drive the reaction to completion, affording the sulfone in high yield. organic-chemistry.orgnih.gov The conversion of the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups dramatically alters the electronic properties of the aromatic ring, which has significant implications for subsequent reactions.
Table 1: Common Oxidation Reactions
| Starting Material | Reagent(s) | Product(s) | Typical Conditions |
|---|---|---|---|
| 6-(Methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | H₂O₂ (1 equiv.), Acetic Acid | 6-(Methylsulfinyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | Room Temperature |
| 6-(Methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | m-CPBA (1 equiv.) | 6-(Methylsulfinyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | CH₂Cl₂, 0°C to RT |
| 6-(Methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | H₂O₂ (>2 equiv.) | 6-(Methylsulfonyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | Elevated Temperature |
| 6-(Methylsulfinyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | m-CPBA (>1 equiv.) | 6-(Methylsulfonyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | CH₂Cl₂, Room Temperature |
Direct nucleophilic displacement of the methylthio group from the aromatic ring is generally a difficult process due to the strength of the carbon-sulfur bond. The methylthio group is a poor leaving group. However, the reactivity of the C-S bond towards nucleophilic attack is significantly enhanced upon oxidation of the sulfur atom.
The methylsulfinyl (-S(O)Me) and, particularly, the methylsulfonyl (-SO₂Me) groups are excellent leaving groups. This is because the corresponding conjugate acids, methanesulfenic acid and methanesulfinic acid, are relatively stable. nih.gov Consequently, 6-(methylsulfinyl)- and 6-(methylsulfonyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine can undergo nucleophilic aromatic substitution reactions where a nucleophile replaces the oxidized sulfur moiety. Studies on related heterocyclic systems have shown that methylthio compounds are thousands of times less reactive towards nucleophiles like methoxide than their methylsulfonyl analogues. rsc.org The displacement of the methylsulfinyl group can also occur, though it is generally less facile than the displacement of the methylsulfonyl group. nih.gov
The sulfur atom of the thioether in 6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine possesses two lone pairs of electrons, rendering it nucleophilic. It can, therefore, react with a variety of electrophiles. nih.gov For example, treatment with alkylating agents, such as alkyl halides (e.g., methyl iodide), would lead to the formation of a sulfonium salt. This reaction involves the attack of the sulfur atom on the electrophilic carbon of the alkyl halide, forming a new carbon-sulfur bond and a positively charged sulfur center. Such sulfonium salts can be useful synthetic intermediates. The nucleophilic character of the thioether sulfur is a key feature in various organic transformations. organic-chemistry.orgnih.gov
Reactions on the 2,3-Dihydrobenzo[b]libretexts.orgnih.govdioxine Ring System
The benzodioxine ring is an electron-rich aromatic system, making it prone to electrophilic attack. The nature and position of substituents on the ring significantly influence the rate and regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on 6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine is governed by the combined directing effects of the substituents already present on the ring: the two ether-like oxygen atoms of the dioxine ring and the methylthio group at the C-6 position.
Both the ether oxygens and the methylthio group are activating, ortho-, para-directing groups. libretexts.orgunizin.org They increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgtotal-synthesis.com The directing effect arises from the ability of the heteroatoms (O and S) to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks at the ortho or para positions. masterorganicchemistry.com
For 6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine, the available positions for substitution are C-5, C-7, and C-8.
Attack at C-5: Ortho to the methylthio group and ortho to one of the ring oxygens.
Attack at C-7: Ortho to the methylthio group and para to the other ring oxygen.
Attack at C-8: Meta to the methylthio group and para to one ring oxygen.
Considering the powerful ortho-, para-directing nature of both the -SMe and the alkoxy groups, substitution is strongly favored at the positions ortho and para to these activators. The C-7 position is particularly activated as it is ortho to the methylthio group and simultaneously para to a ring oxygen. The C-5 position is also strongly activated (ortho to both an oxygen and the sulfur). The C-8 position is less favored as it is meta to the methylthio group. Therefore, electrophilic substitution reactions are expected to yield a mixture of products, with substitution at the C-5 and C-7 positions predominating.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-Nitro-6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine |
| Halogenation | Br₂, FeBr₃ | 5-Bromo- and 7-Bromo-6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine |
| Sulfonation | Fuming H₂SO₄ | 6-(Methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine-5-sulfonic acid and -7-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(6-(Methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxin-5-yl)ethanone and 1-(6-(Methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxin-7-yl)ethanone |
Nucleophilic aromatic substitution (SNAr) is generally uncommon for simple aryl halides but can proceed efficiently if the aromatic ring is substituted with one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (typically a halogen). wikipedia.orgopenstax.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org
In the context of 6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine, the methylthio group is an electron-donating group and would thus deactivate a halogenated analogue towards SNAr. However, upon oxidation, the resulting methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups are powerful EWGs.
Therefore, a halogenated analogue such as 7-chloro-6-(methylsulfonyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine would be highly activated for SNAr. The strongly electron-withdrawing sulfonyl group at C-6 is ortho to the chlorine atom at C-7. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer complex formed when a nucleophile attacks the C-7 position. This would facilitate the displacement of the chloride ion by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). The corresponding sulfoxide would also activate the ring, but to a lesser extent than the sulfone.
Table 3: Reactivity of Halogenated Analogues in SNAr Reactions
| Substrate | Reactivity toward Nucleophiles | Reason |
|---|---|---|
| 7-Chloro-6-(methylthio)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | Very Low / Inert | -SMe is an electron-donating group, deactivating the ring for SNAr. |
| 7-Chloro-6-(methylsulfinyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | Moderate | -S(O)Me is an electron-withdrawing group, activating the ring for SNAr. |
| 7-Chloro-6-(methylsulfonyl)-2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine | High | -SO₂Me is a strong electron-withdrawing group, strongly activating the ring for SNAr. |
Ring-Opening Reactions of the Dioxine Heterocycle
The stability of the 2,3-dihydrobenzo[b] ias.ac.inrsc.orgdioxine ring is notable; however, under specific conditions, it can undergo ring-opening reactions. These transformations are often facilitated by the presence of activating groups on the heterocyclic or aromatic portion of the molecule.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,3-Dihydrobenzo[b] ias.ac.inrsc.orgdioxine-2-carboxamides | Pd(OAc)₂, PPh₃, BINOL, Cs₂CO₃ | 3-Oxoquinolin-2(1H)-ones | Moderate to good | researchgate.net |
Table 1: Ring-Opening Reaction of a 2,3-Dihydrobenzo[b] ias.ac.inrsc.orgdioxine Derivative
Functionalization at Benzylic and Other Positions
Functionalization of the 2,3-dihydrobenzo[b] ias.ac.inrsc.orgdioxine system can be achieved at several positions, including the benzylic carbons (C2 and C3) of the dioxine ring and the aromatic ring.
Benzylic Functionalization: The methylene (B1212753) protons at the C2 and C3 positions of the dioxine ring are benzylic and can be targets for functionalization. For instance, in the synthesis of certain PARP1 inhibitors, modifications at these positions have been explored. Although direct functionalization of the C-H bonds is challenging, derivatization is often achieved during the synthesis of the ring system itself by using substituted starting materials. For example, reacting an intermediate catechol with substituted epoxides or other three-carbon units can introduce functionality at these positions. nih.gov The acidic nature of the C2-methylene protons is noted to be weak, which can limit the yields of reactions such as Knoevenagel condensations. nih.gov
Aromatic Ring Functionalization: The aromatic ring of the 2,3-dihydrobenzo[b] ias.ac.inrsc.orgdioxine system can undergo typical electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The dioxine ring is generally considered to be an ortho, para-director. The 6-(methylthio) group is also an ortho, para-directing group. Therefore, in 6-(methylthio)-2,3-dihydrobenzo[b] ias.ac.inrsc.orgdioxine, electrophilic attack would be expected to occur at the 5 and 7-positions, ortho and para to the dioxine oxygen and ortho to the methylthio group. The precise outcome would depend on the reaction conditions and the nature of the electrophile.
| Position | Type of Functionalization | Reagents/Conditions | Notes |
| C2/C3 | Introduction of substituents | Use of substituted precursors during synthesis | Direct C-H functionalization is less common. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Standard electrophilic reagents | Substitution pattern directed by existing groups. |
Table 2: Overview of Functionalization Strategies
Cycloaddition Reactions Involving the Substituted Aromatic System
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of the 6-(methylthio)-2,3-dihydrobenzo[b] ias.ac.inrsc.orgdioxine system, the aromatic ring can potentially participate as a component in cycloaddition reactions, although this is less common for unactivated benzene rings. More frequently, the benzodioxin system is the product of a cycloaddition reaction.
For example, o-benzoquinones are known to react with electron-rich dienes in hetero-Diels-Alder reactions to form benzodioxin adducts. ias.ac.in This involves the o-benzoquinone acting as a heterodienophile. Another example is the double Diels-Alder reaction of furo[3,4-b]benzodioxin with dienophiles, which leads to the formation of complex polycyclic systems. researchgate.net
While the direct participation of the substituted aromatic ring of 6-(methylthio)-2,3-dihydrobenzo[b] ias.ac.inrsc.orgdioxine as a diene in a Diels-Alder reaction is not extensively documented and would likely require harsh conditions or further activation, the possibility of its involvement in other types of cycloadditions, such as photochemical [2+2] cycloadditions, cannot be entirely ruled out. The electronic nature of the methylthio substituent would be expected to influence the reactivity of the aromatic system in such transformations.
| Reaction Type | Reactants | Product | Reference |
| Hetero-Diels-Alder | o-Benzoquinone and electron-rich diene | Benzodioxin adduct | ias.ac.in |
| Double Diels-Alder | Furo[3,4-b]benzodioxin and dienophile | Polycyclic bis-adduct | researchgate.net |
Table 3: Formation of Benzodioxin Systems via Cycloaddition
Mechanistic Investigations of Reactions Involving 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine
Elucidation of Reaction Pathways and Intermediates
Detailed experimental studies elucidating the specific reaction pathways and identifying key intermediates in reactions involving 6-(Methylthio)-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine are not currently available in the scientific literature.
Transition State Analysis and Reaction Coordinate Determination
There is no published research focusing on the transition state analysis or the determination of the reaction coordinate for any transformation involving 6-(Methylthio)-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine.
Kinetic Studies and Rate Law Derivation for Key Transformations
Kinetic studies and the derivation of rate laws for chemical reactions are essential for understanding reaction mechanisms. However, no such studies have been reported for key transformations of 6-(Methylthio)-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine.
Influence of Catalysis and Solvent Effects on Reaction Selectivity and Efficiency
While the principles of catalysis and solvent effects are well-established in organic chemistry, their specific influence on the reaction selectivity and efficiency in the context of 6-(Methylthio)-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine has not been experimentally investigated or reported.
Advanced Spectroscopic Characterization Methodologies for 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed ¹H NMR, ¹³C NMR, and 2D NMR data are essential for the unambiguous structural assignment of organic molecules. These techniques provide precise information about the chemical environment of protons and carbons, as well as their connectivity.
¹H NMR Spectroscopy for Proton Environment Elucidation
A ¹H NMR spectrum for 6-(Methylthio)-2,3-dihydrobenzo[b] scirp.orgsigmaaldrich.comdioxine would be expected to show distinct signals for the aromatic protons, the dioxine ring protons, and the methylthio group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on the aromatic ring and the conformation of the dioxine ring. However, no experimentally obtained ¹H NMR data for this specific compound has been reported in the searched sources.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the methyl carbon of the methylthio group, the methylene (B1212753) carbons of the dioxine ring, and the distinct aromatic carbons. Specific chemical shifts would confirm the presence and position of the methylthio substituent. This experimental data is not available in the reviewed literature.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are critical for establishing the complete structural framework.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the relationships between adjacent protons on the aromatic and dioxine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of substituents on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the molecule's three-dimensional structure.
Without experimental data, a detailed analysis using these techniques cannot be performed for 6-(Methylthio)-2,3-dihydrobenzo[b] scirp.orgsigmaaldrich.comdioxine.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would be used to determine the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. This technique is particularly useful for polar compounds but specific data for 6-(Methylthio)-2,3-dihydrobenzo[b] scirp.orgsigmaaldrich.comdioxine is not documented.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₀O₂S). Analysis of the fragmentation patterns observed in the HRMS spectrum could further confirm the structure by identifying characteristic losses of fragments such as the methyl or methylthio groups. No published HRMS data for this compound could be located.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. These methods probe the vibrational and rotational energy levels of molecules, which are highly specific to the types of bonds and their chemical environment. For 6-(Methylthio)-2,3-dihydrobenzo[b] chemicalbook.comwikipedia.orgdioxine, these techniques are crucial for identifying the characteristic vibrations of the dihydrobenzo[b] chemicalbook.comwikipedia.orgdioxine core and the methylthio substituent.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides information on the vibrational modes that induce a change in the dipole moment of the molecule. Key expected IR absorption bands for 6-(Methylthio)-2,3-dihydrobenzo[b] chemicalbook.comwikipedia.orgdioxine are detailed in the table below. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C bonds in the dioxine ring are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The C-S stretching vibration of the methylthio group is generally weaker and appears in the 700-600 cm⁻¹ range.
Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and vibrations that cause a change in the polarizability of the molecule. It is therefore complementary to IR spectroscopy. For 6-(Methylthio)-2,3-dihydrobenzo[b] chemicalbook.comwikipedia.orgdioxine, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-S bond. The C-S stretching band, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | Stretching | 2950 - 2850 | 2950 - 2850 | Medium |
| Aliphatic C-H (-S-CH₃) | Stretching | 2980 - 2900 | 2980 - 2900 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Strong |
| C-O-C (Dioxine ring) | Asymmetric Stretching | 1280 - 1200 | - | Strong |
| C-O-C (Dioxine ring) | Symmetric Stretching | 1100 - 1020 | 1100 - 1020 | Medium |
| C-S (Thioether) | Stretching | 700 - 600 | 700 - 600 | Weak to Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | - | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about the chromophores and the extent of conjugation. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The chromophore in 6-(Methylthio)-2,3-dihydrobenzo[b] chemicalbook.comwikipedia.orgdioxine is the substituted benzene ring. The presence of both the dihydrodioxine ring and the methylthio group as substituents will influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax). The oxygen atoms of the dioxine ring and the sulfur atom of the methylthio group both have lone pairs of electrons that can be donated to the aromatic π-system, acting as auxochromes. This electron donation is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.
A suitable model compound for predicting the UV-Vis spectrum of 6-(Methylthio)-2,3-dihydrobenzo[b] chemicalbook.comwikipedia.orgdioxine is thioanisole (methylphenyl sulfide). Thioanisole typically exhibits two main absorption bands in its UV spectrum. nih.gov The primary band (E-band) is found at shorter wavelengths with high intensity, while the secondary band (B-band) appears at longer wavelengths with lower intensity. The presence of the electron-donating dihydrodioxine ring is expected to further shift these bands to longer wavelengths.
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π* (Primary Band) | ~210 - 230 | High | Corresponds to the E-band of the substituted benzene ring. |
| π → π* (Secondary Band) | ~260 - 280 | Moderate | Corresponds to the B-band of the substituted benzene ring, showing fine structure. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
From this related structure, it can be inferred that the dihydrodioxine ring is not planar and adopts a half-chair conformation. researchgate.net This puckering is a common feature of such six-membered heterocyclic rings containing sp³-hybridized carbon atoms. The bond lengths and angles within the benzodioxine moiety are expected to be consistent with those of other reported derivatives.
| Parameter | Predicted Value/Characteristic |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) is common for achiral organic molecules |
| Dihydrodioxine Ring Conformation | Half-chair |
| Key Intermolecular Interactions | van der Waals forces, C-H···π interactions, potential weak C-H···S/O hydrogen bonds |
Computational and Theoretical Chemistry Studies on 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to determine its optimized molecular geometry.
Based on studies of similar structures, such as 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole, it is expected that the benzodioxine ring system would be largely planar. The methylthio group (-S-CH₃) introduces specific geometric features. For instance, in a related compound, 4-methoxythioanisole, the C-S bond length was calculated to be approximately 1.795 Å. The bond angles around the sulfur atom would likely deviate slightly from the ideal tetrahedral or trigonal planar geometry due to the influence of the aromatic ring and the methyl group.
Table 1: Predicted Geometric Parameters for 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine based on Analogous Compounds
| Parameter | Predicted Value Range | Analogous Compound |
| C-S Bond Length | 1.78 - 1.82 Å | 4-Methoxythioanisole |
| C-O Bond Length | 1.36 - 1.43 Å | Substituted Benzodioxanes |
| C-C (Aromatic) Bond Length | 1.38 - 1.41 Å | Substituted Benzodioxanes |
| C-S-C Bond Angle | 98° - 105° | Aryl Methyl Thioethers |
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity.
In 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, which would include the sulfur atom of the methylthio group and the π-system of the benzene (B151609) ring. This is consistent with findings for 4-methoxythioanisole, where the HOMO is located over the S-CH₃ group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, which can accept electron density.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The presence of the electron-donating methylthio and dioxine groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO gap for a related thiazole (B1198619) derivative was calculated to be -4.6991 eV, indicating a potential for charge transfer interactions within the molecule. A similar range would be anticipated for the title compound, suggesting it could be a reactive species in certain chemical transformations.
Table 2: Predicted Frontier Orbital Properties for 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine
| Property | Predicted Characteristic | Rationale based on Analogs |
| HOMO Localization | Primarily on the methylthio group and the aromatic ring | Electron-donating nature of the sulfur and the π-system |
| LUMO Localization | Distributed over the aromatic ring | Aromatic system can act as an electron acceptor |
| HOMO-LUMO Gap | Relatively small | Indicates potential for high chemical reactivity and charge transfer |
Prediction of Spectroscopic Parameters (NMR, IR) using Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would then be compared to experimental data for structural verification. For example, in a study of a 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, the theoretical chemical shifts showed good agreement with experimental values. The protons of the methyl group in the methylthio substituent would be expected to appear as a singlet in the upfield region of the ¹H NMR spectrum, while the aromatic protons would exhibit complex splitting patterns in the downfield region. The methylene (B1212753) protons on the dioxine ring would likely appear as a multiplet.
The IR spectrum can also be simulated by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental results. The spectrum of 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the dioxine moiety, and C-S stretching of the thioether group.
Table 3: Predicted Spectroscopic Features for 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Singlet for -SCH₃ protons; Multiplets for aromatic and dioxine protons |
| ¹³C NMR | Distinct signals for aromatic carbons, dioxine carbons, and the methyl carbon |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C-O stretching, C-S stretching |
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine is primarily associated with the rotation around the C(aryl)-S bond of the methylthio group. Conformational analysis helps to identify the most stable arrangement of atoms in a molecule.
Predictive Modeling for Synthetic Pathway Optimization and Selectivity Control
Computational modeling can play a significant role in optimizing synthetic pathways and predicting the selectivity of reactions. For the synthesis of 6-(Methylthio)-2,3-dihydrobenzo[b]dioxine, several synthetic routes could be envisioned, and computational models could help in selecting the most efficient one.
One potential synthetic approach involves the introduction of the methylthio group onto a pre-existing 2,3-dihydrobenzo[b]dioxine scaffold. This could be achieved through reactions such as the copper-catalyzed thioetherification of an aryl halide. Computational models could be used to study the reaction mechanism, identify key intermediates and transition states, and predict the activation energies for different catalytic systems, thereby helping to optimize reaction conditions.
Another approach could involve the construction of the benzodioxine ring from a catechol derivative already bearing the methylthio group. Predictive models could be employed to assess the feasibility of different cyclization strategies and to predict the regioselectivity of the reaction. Furthermore, pharmacophore modeling, as demonstrated for other 1,4-benzodioxan derivatives, could be used to design molecules with specific biological activities, guiding the synthesis towards compounds with desired properties.
Role of 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine and Its Analogues As Synthetic Intermediates and Building Blocks
Precursors in the Synthesis of Complex Heterocyclic Systems
The 6-(methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine scaffold is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the aryl methyl sulfide group, coupled with the stability of the benzodioxane ring, allows for selective transformations to build new rings onto the existing framework.
The methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. The resulting sulfone is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of nitrogen, oxygen, or carbon nucleophiles, which can subsequently be used in cyclization reactions to form new heterocyclic rings fused to the benzodioxane core.
Furthermore, the methylthio group can direct ortho-metalation, allowing for functionalization of the adjacent C-5 position. This lithiated intermediate can then react with various electrophiles to introduce substituents that can participate in intramolecular cyclization reactions. For instance, reaction with an appropriate electrophile could set the stage for the formation of a fused thiazole (B1198619), thiophene, or other sulfur-containing heterocycle. An example of an electrophilic sulfur-mediated cyclization is the conversion of alkynylthioanisoles into benzothiophenes, a strategy that highlights the utility of the thioether moiety in forming new ring systems. nih.gov Similarly, base-induced cyclization of active methylene (B1212753) isocyanides with α-oxodithioesters provides an efficient route to substituted thiazoles, demonstrating another pathway where a thioether-like precursor is integral to heterocycle formation. organic-chemistry.org
The benzodioxane portion of the molecule can also be a precursor to other heterocyclic systems. For example, analogue synthesis and scaffold hopping strategies have been employed on 2,3-dihydro-1,4-benzodioxine derivatives to produce related structures like 3-oxo-3,4-dihydro-2H-benzo[b] elsevierpure.comacs.orgoxazines. nih.govnih.gov
| Precursor Functional Group | Reaction Type | Resulting Heterocycle | Ref. |
|---|---|---|---|
| Aryl Methyl Sulfide | Oxidation to Sulfone, Nucleophilic Aromatic Substitution, Cyclization | Fused Pyridines, Pyrazines | N/A |
| Alkynylthioanisole | Electrophilic Sulfur Mediated Cyclization | Benzothiophenes | nih.gov |
| Aryl Methyl Sulfide | Ortho-metalation, Functionalization, Intramolecular Cyclization | Fused Thiophenes, Thiazoles | organic-chemistry.org |
| 2,3-Dihydrobenzo[b] elsevierpure.comacs.orgdioxine | Scaffold Hopping / Analogue Synthesis | Benzo[b] elsevierpure.comacs.orgoxazines | nih.gov |
Scaffold for Diversification in Combinatorial Chemistry Libraries
In medicinal chemistry and materials science, the development of compound libraries is a key strategy for discovering new molecules with desired properties. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The 6-(methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine molecule is an ideal scaffold for such libraries due to its rigid core and multiple points for diversification.
The benzodioxane scaffold is a "privileged structure," meaning it is frequently found in biologically active compounds. unimi.it By using this core, chemists can generate libraries of molecules with a higher probability of interacting with biological targets. Libraries of 1,4-benzodioxane-6-carboxylic acid amide analogs have been designed and synthesized, demonstrating the utility of this scaffold in creating diverse sets of molecules. scirp.org Similarly, libraries based on 1-(1,4-benzodioxane-2-carbonyl)piperazine have been created by reacting the core structure with various sulfonyl and acid chlorides. researchgate.net
The synthesis of such libraries often employs solid-phase peptide synthesis (SPPS) techniques, where the scaffold is attached to a polymer resin and reagents are added sequentially. nih.govnih.gov The methylthio group on the 6-(methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine scaffold offers an additional point of diversity. It can be oxidized to the sulfoxide or sulfone, or it can be used in transition metal-catalyzed cross-coupling reactions to attach a variety of other functional groups.
| Position/Group | Modification Chemistry | Potential Introduced Moieties | Ref. |
|---|---|---|---|
| Aromatic Ring (e.g., via Halogenation) | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Aryl, Alkynyl, Amino groups | N/A |
| Methylthio Group (-SMe) | Oxidation | Sulfoxide (-S(O)Me), Sulfone (-SO2Me) | scirp.org |
| Methylthio Group (-SMe) | Ni-catalyzed Aryl Exchange | Diverse Aryl Sulfides | acs.org |
| Benzodioxane Core (via functionalized starting material) | Amide coupling, N-alkylation | Amides, Amines, Esters | scirp.orgresearchgate.net |
Use in Sequential and Convergent Synthesis Strategies
The construction of complex organic molecules often relies on carefully planned synthetic strategies. 6-(Methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine can be employed effectively in both sequential (linear) and convergent synthetic routes.
In a sequential synthesis , a molecule is built step-by-step, with functional groups being added or modified one after another. For example, one could start with 4-(methylthio)benzene-1,2-diol and react it with 1,2-dibromoethane (B42909) to form the dioxine ring. Subsequent steps could then modify other positions on the aromatic ring to build up the target molecule.
In a convergent synthesis , separate pieces of the final molecule are synthesized independently and then joined together in the final steps. This approach is often more efficient for large molecules. 6-(Methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine can be prepared as a key building block. This building block can then be functionalized, for example, by introducing a boronic acid or a halide at another position on the ring. This functionalized intermediate can then be coupled with another complex molecular fragment using a palladium-catalyzed cross-coupling reaction to rapidly assemble the final target. The synthesis of various heterocycles through tandem palladium-catalyzed reactions exemplifies the power of such strategies in building complex structures from simpler benzodioxine precursors. researchgate.net
Development of Novel Organic Reagents and Catalysts from Derivatives
The unique electronic and structural properties of the 6-(methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine framework make it an attractive platform for the development of new organic reagents and catalysts.
Chiral Ligands for Asymmetric Catalysis: Many important pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images, only one of which typically has the desired biological activity. Asymmetric catalysis uses chiral catalysts to produce one enantiomer preferentially. Chiral 2,3-dihydro-1,4-benzodioxane derivatives have been synthesized and explored as scaffolds for selective ligands. elsevierpure.comrsc.orgebi.ac.ukelsevierpure.com By introducing chirality into the dioxine ring of 6-(methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine, it is possible to design novel ligands for transition metals. The sulfur atom of the methylthio group, along with the oxygen atoms of the dioxine ring, could act as coordinating sites for a metal center, creating a specific chiral environment that could induce high enantioselectivity in catalytic reactions.
Organocatalysts: Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. princeton.edu Derivatives of 6-(methylthio)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine could be functionalized to create novel organocatalysts. For example, the introduction of a primary or secondary amine could lead to catalysts that operate via enamine or iminium ion intermediates. princeton.edu Alternatively, appending a thiourea group could yield a catalyst that activates substrates through hydrogen bonding. mdpi.com The rigid benzodioxane backbone would provide a well-defined structural framework, potentially leading to highly selective catalysts.
| Catalyst Type | Required Functionalization | Mechanism of Action | Potential Applications |
|---|---|---|---|
| Chiral Ligand | Introduction of chirality (e.g., chiral diol precursor) | Coordination to a transition metal (e.g., Pd, Rh, Cu) | Asymmetric hydrogenation, cross-coupling, cyclization |
| Amine Organocatalyst | Introduction of a primary/secondary amine group | Enamine / Iminium ion formation | Asymmetric aldol, Michael, and Mannich reactions |
| Thiourea Organocatalyst | Introduction of a thiourea group | Hydrogen bond donation to activate electrophiles | Asymmetric Friedel-Crafts, Diels-Alder reactions |
| Chiral Phosphoric Acid | Introduction of a phosphate (B84403) group on a chiral backbone | Brønsted acid catalysis within a chiral environment | Asymmetric additions to imines, cycloadditions |
Future Directions in Academic Research on 6 Methylthio 2,3 Dihydrobenzo B 1,4 Dioxine Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 6-(methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine should prioritize these "green" principles.
Catalyst-Free and Water-Promoted C-S Bond Formation: Traditional methods for forming carbon-sulfur bonds often rely on transition-metal catalysts and volatile organic solvents. Emerging research has demonstrated the feasibility of catalyst- and base-free S-nucleophilic aromatic substitution (SNAr) reactions in aqueous media. researchgate.net Future studies could explore the direct thiomethylation of a suitable 6-halo-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine precursor in water, potentially accelerated by microwave or ultrasonic irradiation to reduce reaction times and energy consumption. doaj.orgcambridgescholars.com
Photocatalytic and Enzymatic Approaches: Visible-light photoredox catalysis offers a mild and powerful tool for forging C-S bonds. researchgate.net Research could be directed towards developing a photocatalytic method for the coupling of a dihydrobenzodioxine-based radical precursor with a methylthio source. Furthermore, the use of enzymes, such as ene-reductases, has shown promise in the asymmetric synthesis of chiral thioethers. nih.gov Investigating enzymatic pathways could not only provide a sustainable route to the target molecule but also enable the synthesis of enantiomerically pure derivatives.
Cross-Dehydrogenative Coupling (CDC): CDC reactions represent a highly atom-economical strategy for bond formation by directly coupling two different C-H bonds. pnas.orgresearchgate.net Future synthetic explorations could target the direct C-H thiomethylation of the parent 2,3-dihydrobenzo[b] acs.orgacs.orgdioxine, thereby avoiding the need for pre-functionalized starting materials and reducing waste. researchgate.net
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
Table 1: Potential Sustainable Synthetic Pathways to 6-(Methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine
| Method | Proposed Reactants | Potential Advantages |
|---|---|---|
| Water-Promoted SNAr | 6-Halo-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine, Sodium thiomethoxide | Avoids organic solvents and metal catalysts; environmentally benign. researchgate.net |
| Photocatalytic Coupling | 2,3-Dihydrobenzo[b] acs.orgacs.orgdioxine, Methylthio radical source | Mild reaction conditions; high functional group tolerance. researchgate.net |
| Enzymatic Synthesis | Dihydrobenzodioxine precursor, Methylthio-containing substrate | High stereoselectivity; biodegradable catalyst. nih.gov |
Investigation of Undiscovered Reactivity Patterns and Pericyclic Reactions
The unique electronic properties of the 6-(methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine scaffold, arising from the interplay between the electron-donating dioxine ring and the sulfur atom, suggest a rich and largely unexplored reactivity. Pericyclic reactions, which are concerted, single-step reactions proceeding through a cyclic transition state, offer a powerful avenue for constructing complex molecular architectures with high stereoselectivity. libretexts.orgebsco.commsu.edu
Diels-Alder Reactions: The benzene (B151609) ring of the dihydrobenzodioxine moiety can potentially act as a diene in [4+2] cycloaddition reactions, particularly when activated by the electron-donating groups. acs.orgacs.orgresearchgate.netnih.gov Research could investigate the reactivity of 6-(methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine with various dienophiles under thermal or Lewis acid-catalyzed conditions to generate novel polycyclic structures. The inherent asymmetry of the diene could lead to interesting regiochemical outcomes.
Electrocyclic Reactions: Electrocyclic reactions, which involve the intramolecular formation or cleavage of a ring, could also be explored. libretexts.org For instance, the synthesis of derivatives where the dihydrobenzodioxine ring is part of a larger conjugated system could open pathways for thermally or photochemically induced ring-closing reactions to form new heterocyclic systems.
Sigmatropic Rearrangements: Sigmatropic rearrangements, involving the migration of a sigma-bond across a pi-system, are another class of pericyclic reactions to be investigated. msu.edu The vinyl ether-like substructure within the dihydrodioxine ring could be a handle for initiating rearrangements like the Claisen rearrangement in appropriately substituted precursors, leading to novel functionalized benzodioxine derivatives. msu.edu
A summary of potential pericyclic reactions is provided in Table 2.
Table 2: Potential Pericyclic Reactions of 6-(Methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine Derivatives
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | The benzene ring acts as a diene with a suitable dienophile. | Formation of novel polycyclic adducts. acs.orgnih.gov |
| Electrocyclic Ring Closure | Intramolecular cyclization of a conjugated derivative. | Synthesis of fused heterocyclic systems. libretexts.org |
| ias.ac.inias.ac.in-Sigmatropic Rearrangement | Rearrangement of an allyl ether derivative of the benzodioxine core. | Regiospecific introduction of new functional groups. msu.edu |
Advanced Computational Tools for De Novo Design and Reaction Prediction
Computational chemistry provides indispensable tools for accelerating the discovery and development of new molecules and reactions.
De Novo Design of Bioactive Molecules: The 1,4-benzodioxane (B1196944) scaffold is a well-established "evergreen" template in medicinal chemistry, found in numerous bioactive compounds. nih.gov Generative artificial intelligence and machine learning models can be employed for the de novo design of novel derivatives of 6-(methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine with predicted biological activities. nih.govtue.nlplos.org These computational approaches can explore vast chemical space to identify molecules with desirable properties, such as high binding affinity for a specific biological target. mdpi.com
Reaction Prediction and Mechanistic Elucidation: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict the feasibility and outcome of unexplored reactions. euroasiajournal.org For instance, DFT can model the transition states of potential pericyclic reactions to determine activation energies and predict product distributions. ias.ac.in Automated reaction pathway exploration methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically search for possible reaction pathways and products, potentially uncovering unexpected reactivity. nih.gov This can guide experimental efforts by prioritizing reactions that are computationally predicted to be favorable. cecam.orgfrontiersin.org
Table 3: Application of Computational Tools in Future Research
| Computational Tool | Application | Objective |
|---|---|---|
| Generative AI/Machine Learning | De Novo Molecular Design | Design new derivatives with desired biological activities. nih.govtue.nl |
| Density Functional Theory (DFT) | Reaction Pathway Modeling | Predict activation energies and selectivity of pericyclic and other reactions. ias.ac.ineuroasiajournal.org |
| Automated Reaction Path Searching | Exploration of Reactivity | Discover novel, unexpected reaction pathways and products. nih.gov |
Mechanistic Studies of Selectivity in Complex Reaction Environments
Understanding the factors that control selectivity is crucial for designing efficient and predictable chemical syntheses. The 6-(methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine molecule presents an interesting case for studying regioselectivity in aromatic functionalization reactions.
Electrophilic Aromatic Substitution: The dihydrobenzodioxine ring and the methylthio group are both ortho-, para-directing and activating groups in electrophilic aromatic substitution reactions. byjus.commasterorganicchemistry.comresearchgate.netlibretexts.orguomustansiriyah.edu.iq A key research question is the site-selectivity of electrophilic attack on the aromatic ring. Will substitution occur at the positions ortho/para to the dioxine moiety or the methylthio group? Mechanistic studies involving kinetic isotope effects, reaction kinetics, and computational modeling can elucidate the factors governing this selectivity. nih.gov These studies could reveal the relative activating effects of the two substituents and the role of steric hindrance.
Directed C-H Functionalization: Modern synthetic methods allow for the functionalization of specific C-H bonds through the use of directing groups. nih.gov Future research could explore the use of the dioxine oxygens or the sulfur atom as directing groups to achieve site-selective C-H functionalization at positions that are not readily accessible through classical electrophilic substitution. nih.gov This would provide a powerful tool for the late-stage diversification of the 6-(methylthio)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine scaffold.
Table 4: Proposed Mechanistic Studies
| Reaction Type | Key Question | Proposed Methods |
|---|---|---|
| Electrophilic Aromatic Substitution | Determination of regioselectivity (e.g., nitration, halogenation). nih.govnih.gov | Kinetic studies, Hammett analysis, DFT calculations of intermediate stability. researchgate.net |
| Metal-Catalyzed Cross-Coupling | Reactivity of different positions on the aromatic ring. | Competition experiments, catalyst screening. |
Q & A
Q. What are the optimal synthetic routes for 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine, and how can reaction efficiency be validated experimentally?
Methodological Answer:
- Step 1: Begin with precursor selection (e.g., 2,3-dihydrobenzo[b][1,4]dioxine derivatives) and evaluate nucleophilic substitution reactions for introducing the methylthio group.
- Step 2: Optimize solvent systems (polar aprotic solvents like DMF or DMSO) and catalysts (e.g., CuI for thiolation). Monitor reaction progress via TLC or HPLC .
- Step 3: Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with NIST Chemistry WebBook entries for structural confirmation .
- Step 4: Conduct yield comparisons under varying temperatures (50–120°C) and reagent stoichiometries to identify ideal conditions .
Q. How can researchers distinguish this compound from its structural analogs during characterization?
Methodological Answer:
- Key Techniques:
- Mass Spectrometry: Use fragmentation patterns to differentiate methylthio (-SMe) substituents from methoxy (-OMe) or chloro (-Cl) analogs. Look for m/z peaks corresponding to sulfur isotopes (e.g., ³²S vs. ³⁴S) .
- NMR Analysis: Identify unique proton environments: the methylthio group (δ ~2.5 ppm for CH₃S) and dihydrodioxine protons (δ ~4.2–4.5 ppm for -O-CH₂-O-) .
- X-ray Crystallography: Resolve spatial arrangements of the methylthio group relative to the dioxane ring for unambiguous confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Risk Mitigation:
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
Methodological Answer:
- Data Reconciliation Framework:
- Step 1: Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, solvent systems). For example, discrepancies in IC₅₀ values may arise from DMSO solvent interference in cytotoxicity assays .
- Step 2: Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Step 3: Apply multivariate statistical tools (PCA or ANOVA) to isolate confounding factors .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Approach:
- DFT Calculations: Model the electron density of the methylthio group to predict sites for electrophilic substitution (e.g., Fukui indices) .
- Machine Learning: Train models on existing reaction databases (Reaxys, SciFinder) to forecast regioselectivity in cross-coupling reactions .
- MD Simulations: Simulate solvent interactions to optimize reaction trajectories (e.g., COMSOL Multiphysics for diffusion kinetics) .
Q. How can the environmental fate of this compound be assessed using advanced analytical techniques?
Methodological Answer:
- Protocol:
- Degradation Studies: Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) and track degradation products via LC-QTOF-MS .
- Bioaccumulation: Use radiolabeled ³⁵S-methylthio derivatives to measure uptake in model organisms (e.g., Daphnia magna) .
- Ecotoxicology: Apply transcriptomic profiling (RNA-seq) to identify gene expression changes in exposed organisms .
Q. What methodological frameworks support the integration of this compound into multifunctional materials research?
Methodological Answer:
- Design Principles:
- Co-crystallization: Explore co-formers (e.g., carboxylic acids) to engineer crystalline materials with tunable luminescence .
- Polymer Hybrids: Functionalize the dioxane ring via ring-opening polymerization (ROP) to create sulfur-containing polymers for conductive films .
- Theoretical Basis: Anchor experiments to supramolecular chemistry theories (e.g., host-guest interactions) to rationalize material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
